![molecular formula C18H22O6S B15287353 [(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate](/img/structure/B15287353.png)
[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate is a complex organic compound with a unique structure that includes deuterium atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate typically involves multiple steps, including the introduction of deuterium atoms. The synthetic route may start with the preparation of the deuterated ethoxy group, followed by its attachment to a phenoxy group. The subsequent steps involve the formation of the hydroxy and phenyl groups, and finally, the methanesulfonate group is introduced under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols or hydrocarbons.
科学的研究の応用
[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of [(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The deuterium atoms in the compound can also influence its metabolic stability and interaction with biological molecules.
類似化合物との比較
Similar Compounds
[(1R,2S)-3-hydroxy-1-[2-(ethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate: Similar structure but without deuterium atoms.
[(1R,2S)-3-hydroxy-1-[2-(methoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of deuterium atoms in [(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate makes it unique compared to similar compounds. Deuterium can affect the compound’s chemical and biological properties, such as its metabolic stability and interaction with enzymes and receptors.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H22O6S |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate |
InChI |
InChI=1S/C18H22O6S/c1-3-22-15-11-7-8-12-16(15)23-18(14-9-5-4-6-10-14)17(13-19)24-25(2,20)21/h4-12,17-19H,3,13H2,1-2H3/t17-,18+/m0/s1/i1D3,3D2 |
InChIキー |
WOCIBFTUEOPLOI-FYORFJHDSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[C@H](C2=CC=CC=C2)[C@H](CO)OS(=O)(=O)C |
正規SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)OS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



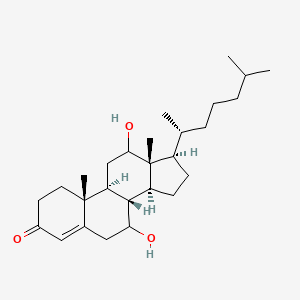
![1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B15287296.png)

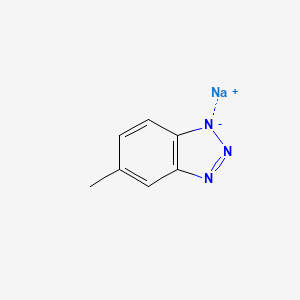
![(6R,13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B15287316.png)
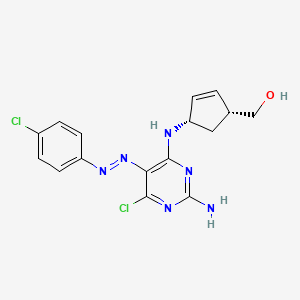
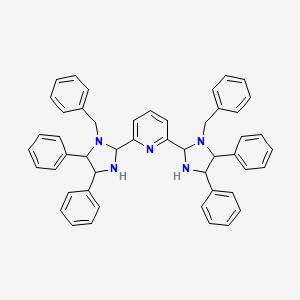
![[5-Hydroxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15287335.png)
![16-Azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione](/img/structure/B15287338.png)
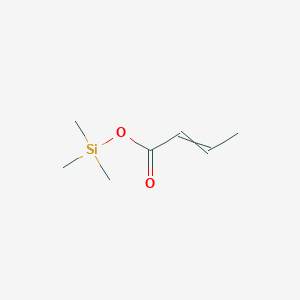
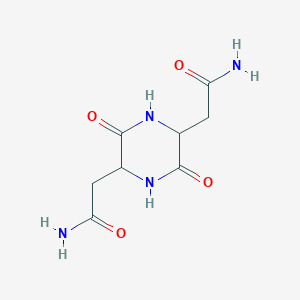
![3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid](/img/structure/B15287370.png)

